N-Formyl-L-phenylalanine

Beschreibung

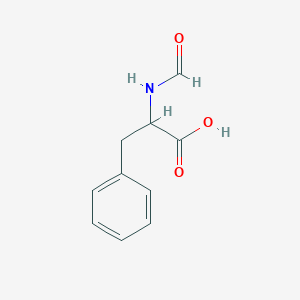

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313053 | |

| Record name | N-Formyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-85-6 | |

| Record name | N-Formyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KES73LRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Formylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Chemical Modification Strategies of N Formyl L Phenylalanine

Synthetic Methodologies for N-Formyl-L-phenylalanine Production

Reaction of L-Phenylalanine with Formyl Chloride

The direct acylation of L-phenylalanine using formyl chloride represents a classical approach to N-formylation. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group in L-phenylalanine attacks the electrophilic carbonyl carbon of formyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the N-formyl bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While conceptually straightforward, the high reactivity and instability of formyl chloride can present challenges, often necessitating careful control of reaction conditions.

Formylation of Amino Carboxylic Acids with Formamide (B127407)

A more practical and widely used method for the N-formylation of amino acids, including L-phenylalanine, involves the use of formamide. google.com This process generally entails heating a slurry of the amino acid in an excess of formamide. google.comprepchem.com The reaction is often conducted under an inert atmosphere, such as nitrogen, at temperatures ranging from 50°C to 120°C. google.com Research has demonstrated that heating a slurry of L-phenylalanine in formamide at 90°C for 45 minutes can lead to an 85% conversion to this compound. prepchem.com This method is considered a simple and direct route for N-formylation. google.com

Reaction Conditions for Formylation with Formamide

| Parameter | Condition |

|---|---|

| Reactants | L-Phenylalanine, Formamide |

| Temperature | 50°C - 120°C |

| Atmosphere | Inert (e.g., Nitrogen) |

| Reaction Time | 15 minutes to 24 hours |

Multi-step Synthesis Approaches

In some instances, the synthesis of this compound is part of a larger, multi-step synthetic sequence aimed at producing more complex molecules. google.comresearchgate.net For example, in the synthesis of radiolabeled compounds like 6-[¹⁸F]fluoro-L-dopa, a protected derivative, N-formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester, is synthesized as a key precursor. google.comwipo.int These multi-step approaches involve a series of reactions, including protection of functional groups, introduction of specific moieties, and eventual deprotection steps. snmjournals.org For instance, a process for producing α-L-aspartyl-L-phenylalanine methyl ester (aspartame) involves the coupling of N-formyl-L-aspartic anhydride (B1165640) with L-phenylalanine methyl ester, followed by deformylation. google.com

Environmentally Benign Formylation Processes

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" chemical processes. For the N-formylation of amino acids, this includes the use of less toxic reagents and milder reaction conditions. researchgate.net One such approach involves using formic acid as the formyl source in the presence of a benign reagent like tetraethylorthosilicate (TEOS). researchgate.net Other research has explored the use of nano-MgO as a recyclable catalyst for the N-formylation of amines with formic acid under solvent-free conditions, achieving high yields in very short reaction times. researchgate.net Furthermore, biocatalytic cascades using enzymes like phenylalanine ammonia (B1221849) lyases are being developed for the sustainable synthesis of L-phenylalanine derivatives. biorxiv.orgfrontiersin.org

Derivatization of this compound

Once synthesized, this compound can be further modified, most commonly through reactions involving its carboxylic acid group.

Esterification of this compound

The carboxylic acid group of this compound can be readily converted into an ester. This is a common derivatization that can facilitate further reactions or modify the compound's physical properties. A typical method for esterification involves reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as thionyl chloride or by using a combination of acetic anhydride and formic acid. rsc.orgmdpi.com For example, this compound ethyl ester was prepared with a 95% yield by reacting (S)-Ethyl-2-Amino-3-Phenylpropionate with acetic anhydride in formic acid. mdpi.com The resulting ester can then be used in subsequent synthetic steps, such as in the production of dipeptide derivatives or other complex organic molecules. prepchem.comgoogle.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| L-Phenylalanine |

| Formyl chloride |

| Formamide |

| Hydrochloric acid |

| Nitrogen |

| 6-[¹⁸F]fluoro-L-dopa |

| N-formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester |

| N-formyl-L-aspartic anhydride |

| L-phenylalanine methyl ester |

| α-L-aspartyl-L-phenylalanine methyl ester |

| Formic acid |

| Tetraethylorthosilicate |

| Nano-MgO |

| This compound ethyl ester |

| Methanol |

| Ethanol |

| Thionyl chloride |

| Acetic anhydride |

Conjugation with Other Amino Acids and Peptides

The conjugation of this compound with other amino acids is a cornerstone of its application in peptide synthesis, particularly for creating analogues of biologically active peptides. N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for mammalian leukocytes. nih.govchemrxiv.org The synthesis of such peptides involves coupling the N-formylated amino acid to a peptide chain or, alternatively, formylating a pre-assembled peptide.

One common strategy involves the reaction of an N-formyl amino acid anhydride with another amino acid or its ester. For instance, N-formyl-L-aspartic anhydride can be reacted with L-phenylalanine or its methyl ester to produce N-formyl-α-L-aspartyl-L-phenylalanine. prepchem.comgoogleapis.com This dipeptide is an intermediate in the synthesis of the artificial sweetener aspartame (B1666099). iupac.org

Modern synthetic approaches also include peroxide-mediated methods. The N-formylation of di- and tripeptide methyl esters, such as phenylalanine-alanine, phenylalanine-valine, and methionyl-leucyl-phenylalanine, has been successfully achieved. chemrxiv.org Specifically, the synthesis of the chemotactic agent fMLP can be accomplished by formylating the methionyl-leucyl-phenylalanine oligopeptide, followed by hydrolysis of the ester group. chemrxiv.org These methods highlight the versatility of this compound in building complex peptide structures. For example, researchers have synthesized analogs of N-formyl-Met-Leu-Phe-OH (fMLF) containing conformationally constrained amino acids like dehydrophenylalanine to study structure-activity relationships. researchgate.net

The table below summarizes representative peptide conjugation reactions involving N-formylated amino acids.

| Reactant 1 | Reactant 2 | Product | Reference |

| N-formyl-L-aspartic anhydride | L-phenylalanine | N-formyl-α-L-aspartyl-L-phenylalanine | prepchem.com |

| N-formyl-L-aspartic anhydride | L-phenylalanine methyl ester | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester | googleapis.com |

| Methionyl-leucyl-phenylalanine (peptide) | Glyoxylic acid / Peroxide | N-formyl-methionyl-leucyl-phenylalanine (fMLP) | chemrxiv.org |

Introduction of Boron Atoms into this compound Derivatives

The introduction of boron atoms into phenylalanine derivatives is of significant interest, primarily for the synthesis of 4-borono-L-phenylalanine (L-BPA), a key agent in Boron Neutron Capture Therapy (BNCT) for cancer. ontosight.ainih.gov While direct borylation of this compound is not the most common route, the strategies developed for L-phenylalanine are directly applicable to its N-protected derivatives. These methods generally fall into two categories: introduction of the boronic acid group into a pre-formed phenylalanine scaffold or building the amino acid structure onto a boron-containing phenyl ring. semanticscholar.org

A prevalent method is the palladium-catalyzed cross-coupling reaction. researchgate.net This involves coupling a protected 4-halo-L-phenylalanine derivative (e.g., 4-iodo-L-phenylalanine) with a boron-containing reagent like bis(pinacolato)diboron. researchgate.netgoogle.com The N-terminus of the phenylalanine derivative is typically protected with groups like Boc or Cbz during this reaction. The resulting boronate ester can then be hydrolyzed to yield the boronic acid.

Another approach involves the borylation of protected L-tyrosine triflate with pinacolborane, which provides a practical route to 4-borono-L-phenylalanine derivatives. researchgate.net Furthermore, carborane-based amino acids, which are also explored for BNCT, can be synthesized from N-formylated starting materials. For example, a planar-chiral nido-carborane amino acid has been prepared starting from the N-formyl derivative of 3-amino-closo-carborane. mdpi.com

The development of these boron-containing amino acids, such as the boron complex of this compound methyl ester, is an active area of research for creating agents that can be selectively delivered to cancer cells for targeted therapy. ontosight.ai

The table below outlines key strategies for the synthesis of boron-containing phenylalanine derivatives.

| Phenylalanine Derivative | Boron Source | Catalyst/Conditions | Product | Reference |

| N-Cbz-4-iodo-L-phenylalanine benzyl (B1604629) ester | Bis(pinacolato)diboron | Palladium catalyst | N-Cbz-4-(pinacolatoboryl)-L-phenylalanine benzyl ester | researchgate.net |

| N-Boc-L-tyrosine triflate | Pinacolborane | Palladium catalyst | N-Boc-4-(pinacolatoboryl)-L-phenylalanine derivative | researchgate.net |

| N-formyl-3-amino-closo-carborane | DMSO, H₂SO₄, H₂O | Heat, followed by base | 3-amino-9-dimethylsulfonio-nido-carborane derivative | mdpi.com |

Biocatalytic Cascade Approaches for L-Phenylalanine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing L-phenylalanine and its derivatives. nih.gov Multi-enzyme cascade reactions, performed in a single pot, are particularly efficient as they minimize intermediate purification steps and waste generation. nih.gov

A notable biocatalytic cascade has been developed for the synthesis of diverse L-phenylalanine derivatives, including the valuable bio-orthogonal compound 4-formyl-L-phenylalanine. biorxiv.orgresearchgate.net This one-pot system utilizes a sequence of three enzymes:

An L-threonine transaldolase (L-TTA)

A phenylserine (B13813050) dehydratase (PSDH)

An aromatic amino acid aminotransferase (TyrB)

This cascade converts readily available aryl aldehydes into the corresponding L-phenylalanine derivatives with high yield and excellent enantioselectivity (>99% e.e.). biorxiv.org The system can be further expanded by incorporating a carboxylic acid reductase (CAR) to generate the aldehyde starting material in situ from more stable and often cheaper carboxylic acids. nih.govbiorxiv.orgresearchgate.net

Another important class of enzymes used in these cascades is phenylalanine ammonia lyases (PALs). frontiersin.org These enzymes catalyze the reverse reaction of ammonia elimination, adding ammonia to trans-cinnamic acid derivatives to form L-phenylalanine analogues. frontiersin.orgd-nb.info By coupling PAL-catalyzed amination with a chemoenzymatic deracemization process, substituted D-phenylalanines can also be synthesized in high yields. nih.gov The use of immobilized PALs in continuous flow reactors further enhances the scalability and reusability of the biocatalyst, allowing for high conversions in short reaction times. frontiersin.org

The table below details examples of biocatalytic cascades for L-phenylalanine derivative synthesis.

| Enzyme(s) | Substrate(s) | Product | Key Features | Reference |

| L-TTA, PSDH, TyrB | Aryl aldehyde, L-Threonine | L-Phenylalanine derivative (e.g., 4-formyl-L-phenylalanine) | One-pot, high yield, >99% e.e. | nih.govbiorxiv.org |

| Aminoacylase, Phenylalanine Dehydrogenase, Formate (B1220265) Dehydrogenase | Chloroacetamidocinnamate, Ammonium formate | L-Phenylalanine | >98% conversion, coenzyme regeneration | tandfonline.com |

| Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid derivative, Ammonia | L-Phenylalanine derivative | Reversible reaction, high ammonia concentration needed | frontiersin.org |

| PAL, L-amino acid deaminase (LAAD), NH₃:BH₃ | Cinnamic acid derivative | D-Phenylalanine derivative | Chemoenzymatic cascade, deracemization | nih.gov |

Strategies for N-Formyl Group Removal and Protection in Synthesis

The formyl group is a valuable N-terminal protecting group in peptide synthesis due to its small size and stability under certain conditions. nih.govacs.org However, its successful application relies on efficient and selective methods for both its introduction (protection) and removal (deprotection).

Protection Strategies (N-Formylation): The N-formyl group can be introduced using various formylating agents. In solid-phase peptide synthesis (SPPS), the N-terminal amine of a resin-bound peptide can be formylated using a reagent generated from formic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net Other reagents such as ethyl formate or p-nitrophenyl formate are also used. nih.govacs.org A significant challenge is that the N-formyl group is often labile under the basic conditions used for the final deprotection and cleavage of many peptide-RNA conjugates. nih.govnih.gov To overcome this, a strategy has been developed where activated Nα-formyl methionine is coupled to the fully deprotected conjugate in solution, ensuring the integrity of the formyl group. nih.govnih.gov

More recent innovations include peroxide-mediated N-formylation of amino acid esters using glyoxylic acid as the formyl source, which produces only water and carbon dioxide as byproducts. chemrxiv.org For specialized applications like DNA-encoded libraries, novel reagents such as trimethyl(bromodifluoromethyl)silane (TMSCF₂Br) have been developed, offering a DNA-compatible formylation method that is orthogonal to standard Fmoc and Boc protecting groups. acs.org

Removal Strategies (Deformylation): The removal of the N-formyl group is typically achieved under acidic conditions. A conventional method involves acid hydrolysis, but this can lead to side reactions like ester hydrolysis or cleavage of peptide bonds, especially in complex molecules. google.comgoogle.com To address this, specific conditions have been developed for selective deformylation. One such method involves treating the N-formylated peptide ester with a strong acid (e.g., hydrochloric acid) in a mixture of water and an organic solvent like methyl ethyl ketone or acetonitrile, which minimizes side reactions. google.com For intermediates in aspartame synthesis, heating the N-formyl dipeptide ester in a strong acid within a specific normality (0.5 to 3 N) and temperature (70°C to 150°C) range allows for rapid and selective formyl group removal. google.com Another approach utilizes hydroxylamine (B1172632) hydrochloride in methanol to cleave the formyl group. google.com

The orthogonality of the formyl group is a key advantage; it is stable to the acidic conditions used to remove Boc groups and the basic conditions (piperidine) used to remove Fmoc groups, but it can be removed under different conditions, allowing for selective deprotection strategies in complex syntheses. acs.orgpeptide.com

The table below summarizes various methods for the protection and deprotection of the N-formyl group.

| Process | Reagent/Conditions | Substrate Type | Key Features | Reference |

| Protection | Formic acid, DCC | Resin-bound peptide | Solid-phase synthesis | researchgate.net |

| Protection | Glyoxylic acid, Peroxide | Amino acid ester | Forms only H₂O and CO₂ as byproducts | chemrxiv.org |

| Protection | TMSCF₂Br | DNA-conjugated amine | Orthogonal to Fmoc and Boc | acs.org |

| Deprotection | Strong acid, water, organic solvent (e.g., methyl ethyl ketone) | N-formyl-peptide ester | Minimizes side reactions | google.com |

| Deprotection | Hydroxylamine hydrochloride, methanol | N-formyl-peptide ester | Alternative to acid hydrolysis | google.com |

| Deprotection | Strong acid (0.5-3 N), 70-150°C | N-formyl-L-aspartyl-L-phenylalanine ester | Rapid and selective removal | google.com |

Conformational Analysis and Structural Studies of N Formyl L Phenylalanine and Its Derivatives

Computational Approaches to Conformational Analysis

Computational chemistry offers powerful tools to explore the potential energy surface (PES) of flexible molecules like N-Formyl-L-phenylalanine, identifying stable conformers and the energetic barriers between them.

To comprehensively explore the complex potential energy surface of this compound derivatives, researchers have employed sophisticated computational strategies such as the genetic algorithm (GA). researchgate.net A detailed conformational and energy study of the diamide (B1670390) system N-formyl-L-phenylalaninamide (HCO-L-Phe-NH2) utilized a genetic algorithm based on the multi-niche crowding (MNC) technique coupled with the semi-empirical AM1 method. grafiati.com This approach successfully identified 28 distinct conformations, which correspond to six of the nine folds predicted by multi-dimensional conformational analysis (MDCA). grafiati.com

The stability of these conformers is determined by a balance of intramolecular hydrogen bonds within the main chain and various electrostatic interactions between the main chain and the aromatic side chain. grafiati.com This type of algorithm-driven search, often combined with higher-level calculations like DFT and MP2, is crucial for investigating all potential minima on the molecule's potential energy surface. researchgate.netresearchgate.net

Ab initio (from first principles) calculations provide a high level of theoretical accuracy for determining molecular structures and energies. An extensive ab initio conformational analysis of this compound-amide (For-L-Phe-NH2) was performed at the RHF/3-21G level of theory. cdnsciencepub.comcdnsciencepub.com This systematic study successfully identified 19 unique stable conformers on the potential energy surface. cdnsciencepub.com To refine the energy rankings, single-point energy calculations were subsequently performed on these geometries using more robust levels of theory, including RHF/6-31+G* and DFT(B3LYP)/6-311++G**. cdnsciencepub.com

The analysis revealed that several key backbone conformations, such as the inverse (γL) and normal (γD) gamma turns, the extended (β), and the left-handed helical (αL), could accommodate three different side-chain (χ1) rotamers (g+, a, and g-). cdnsciencepub.com However, certain conformational building units, notably the right-handed helical (αD) and the polyproline II (εL) structures, were not found as energy minima on the potential energy surface for this specific diamide system. researchgate.netcdnsciencepub.com The inverse gamma turn (γL) was identified as the preferred conformation for For-L-Phe-NH2 in these calculations. researchgate.net These theoretical conformers serve as essential references for interpreting experimental data from NMR and X-ray crystallography. cdnsciencepub.com

| Backbone Conformation | Approximate Dihedral Angles (Φ, Ψ) | Number of Side-Chain (χ1) Rotamers |

|---|---|---|

| Inverse Gamma Turn (γL) | -60°, +60° | 3 |

| Extended (β) | -150°, +150° | 3 |

| Left-Handed Helical (αL) | +60°, +60° | 3 |

| Inverse Polyproline II (εD) | -60°, -180° | 3 |

| δL Conformer | -140°, +60° | 2 |

| δD Conformer | +180°, -60° | 2 |

Comparing the conformational preferences of N-Formyl-L-phenylalaninamide (HCO-L-Phe-NH2) with its closely related derivative, N-Formyl-L-tyrosinamide (HCO-L-Tyr-NH2), provides insight into the effects of side-chain substitution. The key difference between the two is the hydroxyl group on the benzene (B151609) ring of tyrosine. academie-sciences.fr

| Dihedral Angle | Correlation Coefficient (R²) |

|---|---|

| Φ | 0.9997 |

| Ψ | 0.9996 |

| χ1 | 0.9998 |

| χ2 | 0.9996 |

Ab Initio Conformational Analysis

Structural Characterization Techniques in Research

Experimental techniques are essential for validating computational models and providing direct evidence of molecular structure in different states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For this compound and its derivatives, NMR provides critical information. For instance, proton NMR (¹H NMR) has been used to monitor the synthesis of this compound from phenylalanine, confirming the conversion to the N-formyl derivative. prepchem.com

In more complex systems, such as the chemotactic peptide N-formyl-l-Met-l-Leu-l-Phe-OH, advanced solid-state NMR (SSNMR) methods have been used to determine the three-dimensional structure. researchgate.net By measuring multiple ¹³C-¹⁵N distances and deriving torsion angle constraints from the spectra, a detailed structural model can be constructed. researchgate.net Both ¹H and ¹³C NMR spectra are available for this compound, providing a reference for its chemical shifts. chemicalbook.com The NMR data for related compounds, like N-Methylformyl-(S)-phenylalanine Methyl Ester, further contribute to the understanding of how small structural changes affect the magnetic environment of the nuclei. rsc.org

X-ray crystallography provides precise atomic coordinates of molecules in the solid state, offering a static picture of a single conformation. While obtaining high-quality single crystals of L-phenylalanine itself has been described as notoriously difficult, its crystal structure has been established as the P2₁ space group with four molecules in the asymmetric unit (Z'=4). nih.gov

For derivatives, crystallographic studies provide valuable structural benchmarks. The tripeptide N-formyl-L-Met-L-Leu-L-Phe-OMe, a related N-terminally formylated compound, was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net Similarly, crystals of E. coli leucyl/phenylalanyl‐tRNA‐protein transferase, an enzyme that recognizes a phenylalanine residue, belong to the space group P2₁2₁2. embopress.org These crystallographic studies of related, larger structures help to characterize the specific hydrophobic pockets and interactions that accommodate the phenylalanyl side chain. embopress.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| L-Phenylalanine (Form I) | Monoclinic | P2₁ | nih.gov |

| N-formyl-L-Met-L-Leu-L-Phe-OMe | Orthorhombic | P2₁2₁2₁ | researchgate.net |

### 3.2.3. Hydropathy Plot Analysis of Receptors Interacting with N-Formyl Peptides

The biological effects of N-formyl peptides, including this compound and its derivatives, are mediated through their interaction with specific cell surface receptors. These receptors belong to the G protein-coupled receptor (GPCR) superfamily, a large and diverse group of proteins responsible for transducing extracellular signals into intracellular responses. frontiersin.orgresearchgate.net In humans, this family is primarily represented by three isoforms: Formyl Peptide Receptor 1 (FPR1), Formyl Peptide Receptor 2 (FPR2, also known as FPRL1 or ALX), and Formyl Peptide Receptor 3 (FPR3). frontiersin.orgwikipedia.org A crucial tool in the initial characterization and structural prediction of these membrane-bound proteins is hydropathy plot analysis.

Hydropathy plot analysis is a computational method used to predict the structure of membrane proteins by analyzing the hydrophobicity of amino acid residues along the protein sequence. davidson.eduoup.com Each amino acid is assigned a numerical score based on its hydrophobicity (water-fearing) or hydrophilicity (water-loving) nature. davidson.edu By averaging these scores over a sliding window of adjacent amino acids, a plot is generated that visualizes regions of high hydrophobicity. davidson.edu For membrane proteins, distinct, positive peaks on a hydropathy plot, such as a Kyte-Doolittle plot, typically correspond to hydrophobic transmembrane (TM) domains that span the lipid bilayer of the cell membrane. davidson.edunih.gov

Early analysis of the amino acid sequences of formyl peptide receptors using this method was instrumental in classifying them as members of the seven-transmembrane domain receptor family. frontiersin.orgumh.esmedchemexpress.com The hydropathy plots for FPR1, FPR2, and FPR3 all display a characteristic pattern of seven distinct hydrophobic peaks, which strongly predicted the presence of seven alpha-helical segments that pass through the cell membrane. wikipedia.orgumh.es This seven-transmembrane architecture is the defining feature of GPCRs. frontiersin.org These hydrophobic TM domains are connected by alternating intracellular and extracellular loops, which are crucial for ligand binding, G-protein coupling, and signal transduction. wikipedia.orgumh.es The N-terminus of the receptor is located on the extracellular side, while the C-terminus resides in the cytoplasm. frontiersin.org

The table below provides a representative Kyte-Doolittle hydropathy scale for amino acids, which forms the basis for generating hydropathy plots to identify these transmembrane regions.

While hydropathy plots provide a foundational model, the actual interaction between N-formyl peptides and their receptors is more complex, involving a specific three-dimensional binding pocket. researchgate.netnih.gov Structural studies, including cryo-electron microscopy, have confirmed that FPRs possess a deep ligand-binding pocket formed by the arrangement of the transmembrane helices. rcsb.orgrcsb.org The N-formyl group of ligands like N-formyl-methionyl-leucyl-phenylalanine (fMLF) interacts with key residues deep within this pocket, such as specific arginine and asparagine residues, which is critical for receptor activation. rcsb.orgmdpi.com The specificity and affinity of binding are determined by the collective interactions between the peptide's amino acid side chains and residues lining the receptor's binding cavity. nih.govnih.gov For example, FPR1 shows high affinity for the tripeptide fMLF, whereas FPR2 has a lower affinity for fMLF but interacts strongly with other, often longer, peptides. nih.govmdpi.com This differential recognition, governed by the specific amino acid composition of the binding pockets, allows these closely related receptors to mediate distinct biological responses.

Mentioned Compounds

Biological and Medical Significance of N Formyl L Phenylalanine and Its Conjugates

Role in Peptide Synthesis and Protein Engineering

N-Formyl-L-phenylalanine serves as a versatile building block in the fields of peptide synthesis and protein engineering. chemimpex.com Its unique structure, featuring a formyl group protecting the N-terminus, makes it a valuable intermediate in the chemical synthesis of peptides and pharmaceuticals. chemimpex.comlookchem.com Researchers utilize this compound to construct custom peptides designed for a variety of applications in drug development and biochemical research. chemimpex.com The formyl group can influence the molecule's reactivity and conformational properties, allowing for specific modifications and the creation of complex bioactive molecules. chemimpex.comresearchgate.net

In protein engineering, derivatives of phenylalanine, including formylated versions, are used to introduce specific functional groups into proteins. This site-specific incorporation allows for precise control over protein structure and function, enabling detailed studies of protein dynamics and interactions. Recent advancements have focused on developing biocatalytic methods, using enzymes to produce derivatives like 4-formyl-L-phenylalanine, which can be used for bio-orthogonal conjugation—a chemical technique for attaching probes or drugs to proteins in living systems. biorxiv.org This highlights its role in creating novel protein materials and therapeutics with enhanced properties.

Interactions with Biological Systems

The biological significance of this compound is most prominently observed through its conjugates, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP). These molecules act as potent signaling agents, primarily by interacting with specific enzymes and cell surface receptors.

This compound and its derivatives are explored for their potential to modulate enzyme activity. The base compound is utilized in the design of enzyme inhibitors and as a substrate to investigate various enzymatic reactions, providing insights into metabolic pathways. chemimpex.com

The conjugate fMLF is a well-studied activator of immune cells, and its interactions often lead to the release of enzymes stored in cellular granules. For instance, stimulation of neutrophils with fMLF triggers degranulation, releasing enzymes such as myeloperoxidase (MPO) and elastase. ebi.ac.uknih.gov This process is a critical component of the inflammatory response. The regulation of this enzyme release is complex; for example, inhibitors of the enzyme Pin1 have been shown to block fMLF-induced degranulation in neutrophils. ebi.ac.uk Furthermore, the activity of other enzymes, such as phospholipase D (PLD) and 5-lipoxygenase (5-LOX), is implicated in the cellular response to fMLF stimulation. ebi.ac.uk

Conversely, enzymatic processes can also be used to synthesize peptides containing formylated amino acids. Proteases like thermolysin can be used in a controlled environment to catalyze the formation of peptide bonds, for example, in the synthesis of N-formyl-a-L-aspartyl-L-phenylalanine methyl ester. google.com

The most critical biological actions of formylated peptides are mediated through their binding to a specific class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs). wikipedia.orgmdpi.com These receptors are key players in the innate immune system, recognizing peptide sequences that are characteristic of bacteria or damaged host cells and initiating an inflammatory response. wikipedia.orgwikipedia.org

In humans, the N-formyl peptide receptor family consists of three subtypes: FPR1, FPR2, and FPR3, each encoded by a separate gene located in a cluster on chromosome 19. wikipedia.orgfrontiersin.orgwikipedia.org These receptors are expressed on various cells, most prominently on phagocytic leukocytes like neutrophils and monocytes, but also on non-hematopoietic cells. frontiersin.orgnih.gov

FPR1 was the first member of the family to be identified and is considered the primary high-affinity receptor for many N-formyl peptides, including the archetypal ligand N-formyl-methionyl-leucyl-phenylalanine (fMLF). wikipedia.orgnih.gov Its activation is strongly linked to pro-inflammatory responses, such as directing immune cells to sites of infection or injury. wikipedia.org

FPR2 , also known as ALX, is recognized as the most promiscuous member of the family, binding a wide array of structurally diverse ligands. nih.govnih.gov These include not only formylated peptides but also lipid mediators (e.g., lipoxin A4) and other protein and peptide fragments. nih.govnih.gov Its function is complex, as it can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals depending on the ligand it binds. frontiersin.org

FPR3 is the least characterized of the three subtypes. It is generally unresponsive to the classic N-formyl peptides that activate FPR1 and FPR2. mdpi.comnih.gov While its precise function remains under investigation, some evidence suggests it may act as a "decoy" receptor, internalizing ligands to dampen inflammatory signals. nih.gov

Table 1: Human N-Formyl Peptide Receptor (FPR) Subtypes

| Receptor Name | Gene Symbol | Chromosomal Locus | Key Characteristics & Selected Ligands |

|---|---|---|---|

| FPR1 | FPR1 | 19q13.41 | High-affinity receptor for bacterial N-formyl peptides; mediates pro-inflammatory responses. wikipedia.org Ligand: N-formyl-methionyl-leucyl-phenylalanine (fMLF). wikipedia.org |

| FPR2 | FPR2 | 19q13.3-13.4 | Promiscuous receptor with diverse ligands; can mediate both pro- and anti-inflammatory effects. wikipedia.orgnih.gov Ligands: fMLF (low affinity), Lipoxin A4, Annexin A1, WKYMVm. nih.govnih.gov |

| FPR3 | FPR3 | 19q13.3-13.4 | Function not fully elucidated; unresponsive to many classical formyl peptides. wikipedia.orgnih.gov Ligands: F2L, humanin. nih.gov |

This table provides a summary based on available research data.

Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events. molbiolcell.org As G protein-coupled receptors, their activation leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. frontiersin.orgmolbiolcell.org

These subunits then activate several downstream effector pathways:

The Gβγ subunit can activate phospholipase Cβ (PLCβ), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgresearchgate.net This results in the release of calcium from intracellular stores and the activation of protein kinase C (PKC). frontiersin.org The Gβγ subunit can also activate phosphoinositide 3-kinase γ (PI3Kγ), which in turn activates protein kinase B (Akt) and PKC. frontiersin.orgresearchgate.net

The Gα subunit activates GTPases from the Ras superfamily, such as RhoA. frontiersin.orgnih.gov This activation contributes to the stimulation of the mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2. frontiersin.orgresearchgate.net

Collectively, these pathways lead to a variety of cellular responses, including chemotaxis (directed cell movement), the production of reactive oxygen species (ROS) through NADPH oxidase activation, and the release of inflammatory mediators. mdpi.comfrontiersin.org For example, fMLF has been shown to stimulate the activation of Akt and ERK1/2 through a pathway involving FPR2, ROS, and RhoA-GTPase. nih.gov

Table 2: Key Components of FPR-Mediated Signal Transduction

| Initiating Event | Key Effector Molecules | Downstream Kinase Pathways | Key Cellular Responses |

|---|---|---|---|

| Ligand binding and G protein dissociation (Gα, Gβγ) | Phospholipase Cβ (PLCβ) | Protein Kinase C (PKC) | Chemotaxis mdpi.com |

| Phosphoinositide 3-kinase γ (PI3Kγ) | Akt/Protein Kinase B | Superoxide (B77818) Production (ROS) frontiersin.org | |

| Ras superfamily GTPases (e.g., RhoA) | p38 MAPK, ERK1/2 | Calcium Mobilization frontiersin.org | |

| NADPH Oxidase | Enzyme Release mdpi.com |

This table summarizes major signaling components identified in research. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov

The three FPR subtypes exhibit distinct profiles of ligand affinity and specificity, which dictates their biological function. The N-formyl group is crucial for optimal interaction with FPR1 and FPR2. mdpi.com

The conjugate N-formyl-methionyl-leucyl-phenylalanine (fMLF) is the most extensively studied ligand and serves as a benchmark for receptor affinity. It binds to FPR1 with very high affinity, making it a potent agonist for inducing neutrophil chemotaxis and activation. mdpi.com Early studies identified fMLF as the most potent agonist among a range of synthetic peptides, with an effective dose (ED50) for neutrophil chemotaxis in the sub-nanomolar range (7.0 ± 1.7 × 10⁻¹¹ M). nih.gov

In contrast, fMLF acts as a weak agonist for FPR2 . nih.gov Its binding affinity for FPR2 is over 400 times lower than for FPR1, and its potency in inducing cellular responses like calcium mobilization is approximately 2000-fold lower via FPR2 compared to FPR1. nih.gov This difference in affinity allows FPR2 to respond to a broader range of other ligands, some of which are involved in resolving inflammation. frontiersin.org

FPR3 generally does not bind or respond to fMLF and other bacterial or mitochondrial formyl peptides that are potent agonists for FPR1. mdpi.comnih.gov It shares a low affinity for some FPR2 agonists but is primarily activated by a distinct set of ligands. nih.gov

Table 3: Comparative Ligand Affinity for FPR Subtypes

| Ligand | Target Receptor | Affinity/Potency | Reference |

|---|---|---|---|

| N-formyl-methionyl-leucyl-phenylalanine (fMLF) | FPR1 | High affinity, potent agonist (ED₅₀ ≈ 7 x 10⁻¹¹ M for chemotaxis) | nih.gov |

| FPR2 | Low affinity (>400-fold lower than for FPR1), weak agonist | nih.gov | |

| FPR3 | Unresponsive | mdpi.comnih.gov |

This table highlights the differential affinity of the key conjugate fMLF across the FPR family.

Signal Transduction Pathways Mediated by FPRs

Cellular Responses to N-Formyl Peptides

N-formyl peptides, including this compound and its derivatives, are potent signaling molecules that elicit a variety of cellular responses, primarily through the activation of a class of G protein-coupled receptors known as formyl peptide receptors (FPRs). wikipedia.orgnih.gov These receptors are crucial components of the innate immune system, recognizing N-formyl peptides that are characteristic of bacterial and mitochondrial proteins. nih.govfrontiersin.org The interaction between N-formyl peptides and FPRs triggers a cascade of intracellular signaling events, leading to diverse physiological and pathological outcomes. frontiersin.orgnih.gov

In humans, three isoforms of the formyl peptide receptor have been identified: FPR1, FPR2, and FPR3. wikipedia.orgfrontiersin.org These receptors are expressed on a wide range of cell types, including immune cells like neutrophils, monocytes, and macrophages, as well as non-hematopoietic cells such as fibroblasts, endothelial cells, and neurons. frontiersin.orgaai.orgfrontiersin.org The binding of an N-formyl peptide to its receptor initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, typically of the Gi subfamily. frontiersin.org This activation results in the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effector molecules, including phospholipase C, phosphoinositide-3 kinase (PI3K), and mitogen-activated protein kinases (MAPKs). frontiersin.orgnih.gov The specific cellular response elicited by an N-formyl peptide can vary depending on the peptide's concentration, the specific FPR isoform it binds to, and the cell type involved. frontiersin.org

Neutrophil Chemotaxis and Activation

N-formyl peptides are powerful chemoattractants for neutrophils, guiding these immune cells to sites of infection and inflammation. nih.govaai.orgnih.govebi.ac.uk The prototypical N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF), is a potent agonist for FPR1 and induces robust neutrophil chemotaxis at nanomolar concentrations. frontiersin.orgaai.org The binding of N-formyl peptides to FPR1 on neutrophils triggers a signaling cascade that leads to the rearrangement of the actin cytoskeleton, facilitating cell migration. nih.govnih.gov

The process of chemotaxis is concentration-dependent, with neutrophils migrating up a concentration gradient of the chemoattractant. rupress.org Studies have shown that different concentrations of N-formyl peptides can trigger distinct cellular responses in neutrophils. For instance, lower concentrations of fMLF primarily induce chemotaxis, while higher concentrations are required for the activation of other neutrophil functions, such as degranulation and the production of reactive oxygen species. frontiersin.org

The activation of neutrophils by N-formyl peptides is a critical component of the innate immune response to bacterial infections. wikipedia.org By recruiting neutrophils to the site of infection, these peptides help to contain and eliminate invading pathogens. aai.org

Macrophage Activation

N-formyl peptides also play a significant role in the activation of macrophages, another key player in the innate immune system. wikipedia.orgplos.org Similar to neutrophils, macrophages express FPRs and respond to N-formyl peptides by migrating towards the source of these molecules. nih.govaai.org

Upon activation by N-formyl peptides, macrophages can release a variety of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response. aai.org For example, studies have shown that activation of FPRs on macrophages can lead to the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). aai.org This cytokine release helps to recruit and activate other immune cells, contributing to the clearance of pathogens. nih.gov Furthermore, N-formyl peptide stimulation can enhance the phagocytic capacity of macrophages, enabling them to more effectively engulf and destroy bacteria and cellular debris. uniprot.org The expression of FPRs on macrophages can be modulated by other inflammatory signals, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ), which can upregulate FPR1 expression. plos.org

Modulation of Intracellular Calcium Levels

A hallmark of cellular activation by N-formyl peptides is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). wikipedia.orgnih.govoup.com This calcium signal is a critical second messenger that mediates many of the downstream effects of FPR activation. oup.com

The binding of an N-formyl peptide to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgfrontiersin.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. wikipedia.org This initial release of calcium is often followed by an influx of extracellular calcium through store-operated calcium channels in the plasma membrane. nih.gov

This elevation in [Ca2+]i is essential for a variety of cellular responses, including chemotaxis, degranulation, and the activation of calcium-dependent enzymes and transcription factors. nih.govoup.com The magnitude and duration of the calcium signal can be modulated by the concentration of the N-formyl peptide and the specific FPR isoform involved. pnas.org

Reactive Oxygen Species (ROS) Production

Activation of FPRs, particularly on phagocytic cells like neutrophils, leads to the production of reactive oxygen species (ROS) in a process known as the respiratory burst. nih.govaai.orgnih.govmdpi.com This is a crucial mechanism for killing invading pathogens. frontiersin.org

The primary enzyme responsible for ROS production in this context is NADPH oxidase, a multi-protein complex that assembles at the plasma membrane upon cell stimulation. frontiersin.orgmdpi.com The activation of FPRs triggers a signaling cascade involving the G protein subunit Rac1 and MAP kinases, which leads to the assembly and activation of the NADPH oxidase complex. frontiersin.orgnih.gov This complex then catalyzes the reduction of molecular oxygen to superoxide anion (O2-), which can be further converted to other potent microbicidal agents like hydrogen peroxide and hydroxyl radicals. frontiersin.org

The production of ROS by neutrophils is a double-edged sword; while essential for host defense, excessive or prolonged ROS production can cause damage to host tissues. mdpi.com Therefore, the activation of NADPH oxidase is tightly regulated. frontiersin.org

Granule Enzyme Release from Leukocytes

Upon activation by N-formyl peptides, leukocytes, particularly neutrophils, release the contents of their intracellular granules in a process called degranulation. nih.govnih.govaai.org These granules contain a potent arsenal (B13267) of enzymes and other proteins that contribute to the killing of pathogens and the modulation of the inflammatory response. tandfonline.com

Neutrophil granules are classified into different types, including primary (azurophilic), secondary (specific), and tertiary granules, each containing a distinct set of effector molecules. Primary granules, for instance, contain enzymes such as myeloperoxidase and elastase, which are involved in breaking down bacterial components and host tissues. nih.govtandfonline.com

The release of these granule enzymes is a tightly controlled process that is typically triggered by higher concentrations of N-formyl peptides than those required for chemotaxis. frontiersin.org Degranulation is a critical component of the neutrophil's antimicrobial function, but the release of these potent enzymes can also contribute to tissue damage in inflammatory conditions. aai.org

Effects on Fibroblast Proliferation and Migration

Recent research has revealed that N-formyl peptides can also influence the behavior of fibroblasts, cells that are central to wound healing and tissue remodeling. aai.orgaai.org Fibroblasts have been shown to express FPRs, and their stimulation by N-formyl peptides can induce both proliferation and migration. frontiersin.orgaai.org

The migration of fibroblasts in response to N-formyl peptides is dose-dependent and is thought to play a role in recruiting these cells to sites of injury. aai.org Furthermore, activation of FPRs on fibroblasts can stimulate their proliferation, a process that is critical for tissue repair. nih.gov For example, one study demonstrated that fMLF could enhance fibroblast proliferation at specific concentrations. nih.gov

The signaling pathways involved in these responses include the activation of Rac1 and ERK, which are known to regulate cell migration and proliferation. nih.gov These findings suggest that N-formyl peptides, in addition to their role in the acute inflammatory response, may also contribute to the subsequent phases of tissue repair and remodeling. aai.org

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives represent a versatile class of compounds with significant applications in drug discovery and medicinal chemistry. Their unique structural features and biological activities have made them valuable tools for developing new therapeutic agents, designing enzyme inhibitors, and creating targeted drug delivery systems.

Development of New Drugs and Therapeutic Agents

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals and bioactive compounds. chemimpex.com Its distinct structure, featuring a formyl group, enhances its reactivity and potential for modification, making it a valuable component in medicinal chemistry for creating complex molecules. chemimpex.com The unique properties of this compound allow for the exploration of new therapeutic avenues and the development of innovative drug formulations. chemimpex.com

One notable area of research involves the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for leukocytes. nih.govingentaconnect.com The fMLP peptide and its analogues are being investigated for their potential to modulate immune responses. nih.govingentaconnect.com For instance, fMLP has been shown to reduce Staphylococcus aureus infection levels in a mouse model of periprosthetic joint infection, suggesting its potential as an immunomodulatory therapy to boost innate immune responses. nih.govescholarship.org Furthermore, fMLP has demonstrated neuroprotective and anticonvulsant effects in a model of status epilepticus, highlighting its potential as a therapeutic agent for brain disorders. nih.gov

Derivatives of L-phenylalanine have also been explored for their therapeutic potential. For example, novel L-phenylalanine dipeptides have been designed and synthesized, with some exhibiting potent antitumor activity against prostate cancer cells both in vitro and in vivo by inducing apoptosis. nih.gov

Precursors for Bioactive Peptides and Proteins

This compound is a key amino acid derivative used in peptide synthesis. chemimpex.com It serves as a fundamental building block, enabling researchers to create custom peptides for a wide range of applications in drug development and biochemistry. chemimpex.com Its ability to be incorporated into complex molecules makes it invaluable in medicinal chemistry. chemimpex.com

The formylation of the N-terminus of peptides is a critical modification in both bacterial and mitochondrial protein synthesis. acs.org N-formylmethionine is the initiating amino acid in bacterial protein synthesis, and N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are by-products of this process. wikipedia.orgasm.org These peptides act as potent chemoattractants for immune cells. wikipedia.org

Research has shown that the chemotactic peptide fMLP can stimulate protein synthesis in neutrophils, a type of white blood cell. nih.gov This stimulation leads to the increased synthesis of specific proteins that are believed to play an important role in the function of neutrophils during an inflammatory response. nih.gov This process requires both transcription and translation, indicating that fMLP can regulate protein synthesis at the genetic level in these immune cells. nih.gov

Design of Enzyme Inhibitors

This compound and its derivatives are utilized in the design of enzyme inhibitors. chemimpex.com The unique chemical properties of this compound allow for its use in exploring enzyme specificity and as a substrate in various enzymatic reactions. chemimpex.com

Derivatives of L-phenylalanine have been synthesized and evaluated for their potential as enzyme inhibitors. For example, diN-substituted glycyl-phenylalanine derivatives have been identified as potential selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com The presence of the phenylalanine group in these derivatives appears to be important for their inhibitory activity and selectivity for AChE over butyrylcholinesterase (BuChE). mdpi.com

The table below summarizes the inhibitory activity of selected diN-substituted glycyl-phenylalanine derivatives against AChE and BuChE.

| Compound | AChE IC50 (µM) |

| 6d | 10.64 |

| 7a | 3.67 |

| 7b | 41.31 |

| 7c | 12.56 |

| Data sourced from a study on diN-substituted glycyl-phenylalanine derivatives as potential acetylcholinesterase inhibitors. mdpi.com |

Antimicrobial and Anticancer Activities of Derivatives

Derivatives of this compound have been investigated for their antimicrobial and anticancer properties.

Antimicrobial Activity: Conjugates of N-formyl dipeptides related to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) with ampicillin (B1664943) and amoxicillin (B794) have been synthesized. nih.gov These conjugates demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus that was comparable to the parent antibiotics. nih.gov Furthermore, these conjugates also exhibited immunostimulatory properties by binding to chemotactic peptide receptors and stimulating the oxidative metabolism of human promyelocytic leukemia (HL-60) cells. nih.gov This dual functionality combines potent antibacterial and immunostimulatory effects within a single molecule. nih.gov

Phenazine derivatives, when their activity is enhanced by N-formyl-L-methionyl-L-leucyl-phenylalanine, have shown pronounced activity against various Mycobacterium species, including Mycobacterium avium, M. tuberculosis, M. ulcerans, and M. leprae. google.com Additionally, some synthesized cyclo (N α-dinicotinoyl) [L-phenylalanyl-L-leucine]pentapeptide candidates have exhibited antimicrobial activities comparable to reference drugs like Chloramphenicol and Fusidic acid. Other research has focused on synthesizing N-formyl tetrahydropyrimidine (B8763341) derivatives and imidazole (B134444) derivatives of 2-chloro-7-methyl-3-formyl quinoline, which have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. chemrevlett.comresearchgate.net

Anticancer Activity: Synthetic alkyne-containing L-phenylalanine derivatives have been studied for their potential anticancer effects. nih.gov One such derivative showed slight antiproliferative effects on PC3 cancerous cells, while another affected T98G and MDA-MB-231 cancer cells. nih.gov Furthermore, a novel L-phenylalanine dipeptide derivative, compound 7c, exhibited potent antitumor activity against prostate cancer cell PC3 both in vitro and in vivo by inducing apoptosis. nih.gov This compound was found to target the TNFSF9 protein, regulating apoptosis and inflammatory response signaling pathways. nih.gov

The table below presents the cytotoxic activities of new chromone (B188151) derivatives isolated from Penicillium citrinum against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.

| Compound | HT-29 IC50 (µM) | A549 IC50 (µM) |

| 1 | 44.77 ± 2.70 | 77.05 ± 2.57 |

| 2 | 35.05 ± 3.76 | 52.30 ± 2.88 |

| 3 | 21.17 ± 4.89 | 31.43 ± 3.01 |

| Data sourced from a study on the anti-cancer activities of chromone derivatives. mdpi.com |

Targeted Drug Delivery Systems, including Boron Neutron Capture Therapy (BNCT)

This compound and its conjugates are being explored for their potential in targeted drug delivery systems. One of the most significant applications in this area is in Boron Neutron Capture Therapy (BNCT), a non-invasive cancer treatment. d-nb.infontno.org

BNCT involves the selective accumulation of a boron-10 (B1234237) (¹⁰B)-containing compound in tumor cells. d-nb.inforesearchgate.net When irradiated with low-energy thermal neutrons, the ¹⁰B atoms capture a neutron and undergo a nuclear reaction, producing high-energy alpha particles and recoiling lithium-7 (B1249544) nuclei that selectively destroy the cancer cells. d-nb.infontno.orgresearchgate.net

A key boron delivery agent used in BNCT is 4-¹⁰B-borono-L-phenylalanine (¹⁰B-BPA). d-nb.infonih.gov ¹⁰B-BPA is an amino acid analog that is selectively taken up by tumor cells, primarily through the L-type amino acid transporter (LAT-1), which is often overexpressed in malignant tumors. d-nb.infontno.org To monitor the in vivo pharmacokinetics of ¹⁰B-BPA and select suitable patients for BNCT, a positron emission tomography (PET) probe, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), was developed. nih.govresearchgate.net ¹⁸F-FBPA PET allows for the visualization and quantification of the boron carrier's accumulation in tumors. nih.govresearchgate.net

Furthermore, conjugates of the chemotactic peptide fMLF with polyethylene (B3416737) glycol (PEG) have been developed as nanocarriers to target macrophages. nih.gov These macrophage-targeted nanocarriers have shown potential for enhancing drug uptake in macrophages, which can act as reservoirs for viruses like HIV. nih.gov

Immunomodulatory Agents

This compound and its derivatives, particularly the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent immunomodulatory agents. nih.govebi.ac.uk fMLP is a well-established chemoattractant for neutrophils and other phagocytic leukocytes, playing a key role in the innate immune response to bacterial infections. nih.govingentaconnect.comwikipedia.org

fMLP binds to specific formyl peptide receptors (FPRs) on the surface of immune cells, triggering a cascade of intracellular signaling events. ingentaconnect.comnih.govebi.ac.uk This activation leads to various cellular responses, including chemotaxis (cell migration towards the source of the peptide), degranulation (release of antimicrobial molecules), and the production of reactive oxygen species (ROS) to kill pathogens. nih.govwikipedia.org

The immunomodulatory properties of fMLP and its derivatives have therapeutic potential. For instance, local administration of fMLP has been shown to enhance immune responses and reduce bacterial infection in a mouse model of periprosthetic joint infection. nih.govescholarship.org Additionally, conjugates of fMLP-related dipeptides with antibiotics have been shown to possess both antibacterial and immunostimulatory properties. nih.gov These conjugates can kill bacteria directly while also stimulating the immune system to fight the infection. nih.gov

Potential in Treating Inflammation-Related Diseases

This compound is identified as a potent chemoattractant for neutrophils and possesses significant anti-inflammatory properties. researchgate.net Its mechanism of action involves binding to specific cell surface receptors, notably Formyl Peptide Receptor 1 (FPR1), to modulate immune cell activity and mitigate inflammatory responses. researchgate.net

FPR1 is a G protein-coupled receptor that plays a crucial role in the innate immune system. wikipedia.orgnih.gov It functions as a pattern recognition receptor, recognizing N-formylated peptides that are typically released by bacteria or from damaged mitochondria at sites of tissue injury. nih.govmdpi.comwikipedia.org The binding of such peptides to FPR1 is a key step in initiating host defense, directing leukocytes to sites of infection or injury. wikipedia.orgwikipedia.org While this response is critical for clearing pathogens, excessive activation of neutrophils through FPR1 can contribute to tissue damage in inflammatory conditions. nih.gov

The class of N-formylated peptides are well-studied agonists for formyl peptide receptors, triggering biological activities like chemokinesis, chemotaxis, and cytokine production in myeloid cells. mdpi.com The ability of this compound to specifically interact with FPR1 and thereby regulate immune function points to its potential as a therapeutic agent for inflammation-related diseases. researchgate.net

Table 1: Reported Biological Activity of this compound

| Compound | Reported Biological Action | Molecular Target |

|---|---|---|

| This compound | Potent neutrophil chemoattractant; Possesses anti-inflammatory properties | Formyl Peptide Receptor 1 (FPR1) |

Data sourced from a 2021 study on glioma, citing earlier research. researchgate.net

Identification in Biological Samples (e.g., Human Placenta)

This compound has been successfully identified and quantified in human biological tissues, specifically within the human placenta. hmdb.canih.govhmdb.ca Its presence was documented in a metabolomics study investigating the biochemical signatures of placentas from spontaneous preterm births (SPTB) compared to those from normal, full-term pregnancies. nih.govnih.gov

The research aimed to understand how the metabolic capacity of the placenta might contribute to premature birth. nih.govnih.gov The study performed a comprehensive quantification of metabolites and discovered significant alterations in the placental metabolome of the SPTB group. nih.gov Among the findings, the level of this compound was found to be significantly elevated in the placental tissue from spontaneous preterm births when compared to term placentas. nih.gov This finding suggests a potential link between the metabolism of this compound and the pathophysiology of placental dysfunction or premature birth. nih.gov

Table 2: Comparative Levels of this compound in Human Placental Tissue

| Metabolite | Comparison Groups | Fold Change (SPTB vs. Term) | p-value |

|---|---|---|---|

| This compound | Spontaneous Preterm Birth (SPTB) vs. Term | 3.10 | 0.0064 |

Data from a 2020 study on the metabolomic signature of the placenta in spontaneous preterm birth. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Research Directions and Future Perspectives

Elucidating the Full Spectrum of Biological Functions of N-Formyl-L-phenylalanine Derivatives

The biological activities of N-formylated peptides, particularly N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), are well-documented as potent chemoattractants for immune cells like neutrophils and macrophages. ebi.ac.ukwikipedia.org These peptides mimic those released by bacteria or from damaged mitochondria, acting as key signals for the innate immune system to initiate inflammatory responses. wikipedia.orgfrontiersin.orgresearchgate.net The prototypical N-formylated peptide, fMLP, is known to induce a range of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species in phagocytes. wikipedia.org While much of the research has centered on this tripeptide, the specific contributions and independent functions of simpler derivatives like this compound are an emerging area of interest.

This compound itself is recognized as a derivative of the essential amino acid L-phenylalanine, where a formyl group is attached to the amino group. lookchem.com This modification is key to its biological recognition. lookchem.com Research has shown that N-formylated amino acids can be recognized by pyrrolysyl-tRNA synthetase (PylRS) variants, indicating that the biological machinery for interacting with such compounds exists and can be harnessed. nih.gov Future research will likely focus on delineating the specific roles of this compound and its derivatives beyond their function as simple building blocks. chemimpex.com This includes investigating their potential roles in protein structure and function, and as signaling molecules in their own right. lookchem.com Elucidating these functions could reveal a more nuanced role for such compounds in physiological and pathological processes.

Exploration of Novel Therapeutic Avenues

The interaction of N-formylated peptides with formyl peptide receptors (FPRs) presents significant therapeutic potential. nih.gov Given that FPRs are implicated in a variety of diseases, including inflammatory conditions, neurodegenerative diseases, and cancer, the development of specific ligands for these receptors is a major focus of drug discovery. frontiersin.orgunifi.it this compound and its derivatives serve as valuable starting points and intermediates in the synthesis of novel pharmaceutical compounds. lookchem.comchemimpex.com

The therapeutic potential of modulating FPRs is broad. For instance, FPR agonists have been explored for their anti-inflammatory and tissue-protective effects. unifi.it One study demonstrated that local administration of fMLP could reduce periprosthetic joint infection in a mouse model by jumpstarting the innate immune response. ecmjournal.orgnih.gov This suggests that simpler, more targeted N-formylated compounds could be developed as immunomodulators. nih.gov Furthermore, derivatives of phenylalanine are widely used to enhance the efficacy, bioavailability, and specificity of drugs, suggesting that this compound derivatives could be engineered for targeted therapeutic actions, such as acting as enzyme inhibitors or receptor antagonists in cancer therapy. The exploration of these derivatives could lead to new treatments for conditions like chronic inflammation, autoimmune diseases, and even aid in neuroprotection. frontiersin.orgnih.govnih.gov

Development of Advanced Synthetic Strategies for Complex Derivatives

The creation of novel this compound derivatives with enhanced or specific biological activities relies on advanced and efficient synthetic methodologies. This compound itself can be used as a fundamental building block in the synthesis of more complex peptides and bioactive molecules. lookchem.comchemimpex.com

Several synthetic strategies are being explored. One approach involves the formylation of L-phenylalanine methyl ester, followed by further modifications. Environmentally friendly methods for the formylation of amino acid derivatives using formic acid and tetraethylorthosilicate have been developed, which can be applied to stereochemically sensitive compounds. researchgate.net More complex strategies include multi-component reactions, such as the Ugi four-component reaction, which allows for the rapid synthesis of a diverse library of phenylalanine-containing peptidomimetics from a key isocyanide intermediate derived from Boc-L-phenylalanine. mdpi.com Other advanced methods focus on creating specific modifications to the phenylalanine structure, such as halogenation or the introduction of other functional groups to improve biological activity. nih.gov These synthetic advancements are crucial for systematically exploring the structure-activity relationships of this compound derivatives and for producing candidates for therapeutic evaluation. mdpi.comnih.gov

| Intermediate/Precursor | Reagents/Conditions | Product Type | Reference |

| (tert-butoxycarbonyl)-L-phenylalanine | 4-methoxy-N-methylaniline, PyBop, DIEA | Key intermediate for HIV-1 capsid inhibitors | nih.gov |

| L-phenylalanine methyl ester hydrochloride | Methyl chloroformate, NaHCO3 | N-methylformyl-L-phenylalanine methyl ester | |

| Boc-L-3,5-difluorophenylalanine | Ugi four-component reaction | Phenylalanine-containing peptidomimetics | mdpi.com |

| L-aspartic acid and L-phenylalanine methyl ester | N-formyl protection, thermolysin | N-formyl-α-L-aspartyl-L-phenylalanine methyl ester | google.com |

Further Understanding of Receptor Subtype Specificity and Signaling

In humans, the family of formyl peptide receptors consists of three subtypes: FPR1, FPR2, and FPR3. frontiersin.org These receptors are G protein-coupled receptors (GPCRs) that can trigger different signaling pathways, leading to varied cellular responses. ebi.ac.ukfrontiersin.org While FPR1 is a high-affinity receptor for the canonical peptide fMLP, FPR2 can be activated by a wider array of ligands and is often associated with pro-resolving and anti-inflammatory pathways. frontiersin.orgrupress.org

A key area of ongoing research is to understand how different ligands achieve specificity for these receptor subtypes. Even small changes in the ligand structure can dramatically alter which receptor is activated and the subsequent downstream signaling cascade. researchgate.netnih.gov For instance, studies on fMLP have shown that different concentrations can trigger distinct cellular functions through FPR1, such as chemotaxis at low concentrations and degranulation at higher concentrations. frontiersin.org Research in human neutrophils has identified that high- and low-affinity fMLP receptors activate the phosphorylation of L-plastin through different signal transduction intermediates. portlandpress.comnih.govnih.govresearchgate.net The low-affinity receptor pathway involves phosphoinositide 3-kinase and protein kinase C, while the high-affinity receptor utilizes a different, as-yet-unknown kinase. portlandpress.comnih.govnih.govresearchgate.net Understanding how the N-formyl-phenylalanine moiety contributes to binding affinity and receptor-specific signaling is crucial for designing drugs that can selectively target one receptor subtype over another to achieve a desired therapeutic effect, such as promoting inflammation resolution without triggering a full-blown inflammatory response. nih.govamanote.com

Investigation of Structure-Activity Relationships for Enhanced Biological Efficacy

The biological effect of this compound derivatives is highly dependent on their specific chemical structure. researchgate.net Structure-activity relationship (SAR) studies are therefore essential for designing molecules with improved potency and selectivity for their biological targets, primarily the formyl peptide receptors. nih.govingentaconnect.com

Research has established several key structural features that influence activity. The N-formyl group is generally considered important for agonist activity. ingentaconnect.com The properties of the amino acid side chains and the configuration of the C-terminus also play a critical role. For the related tripeptide fMLP, the C-terminal carboxyl group of phenylalanine is important for biological activity; however, its esterification can lead to derivatives with equal or even greater potency. ingentaconnect.comnih.gov In contrast, modifying the N-terminus with a bulky group like tert-butyloxycarbonyl can completely abolish activity. nih.gov

The position of the phenylalanine residue itself is also crucial. In tripeptides, having phenylalanine at the C-terminal position confers high activity, a contribution not seen when it is in the second position. researchgate.net Computational SAR analyses have been successfully used to identify key molecular features that distinguish between agonists for FPR1 and FPR2, providing a framework for the virtual screening and rational design of new, more effective compounds. nih.govnih.govamanote.com Future SAR studies will continue to refine these models by synthesizing and testing a wider variety of this compound derivatives, including those with non-natural modifications, to optimize their therapeutic potential. mdpi.com

| Compound/Derivative | Modification | Effect on Activity | Reference |

| fMLP methyl ester | C-terminus esterification | Comparable activity to fMLP | nih.gov |

| tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester | N-terminus modification | Devoid of activity | nih.gov |

| Benzyl (B1604629) esters/amides of fMLP | C-terminus modification | More active than fMLP | ingentaconnect.com |

| Peptides with Phenylalanine at position 2 | Internal position | No more active than other hydrophobic residues | researchgate.net |

Q & A

Q. What are the key physico-chemical properties of N-Formyl-L-phenylalanine, and how do they influence experimental design?

this compound (C₁₀H₁₁NO₃; MW 193.2 g/mol) is a white crystalline solid with a melting point of 165°C and a boiling point of 449.7°C. Its solubility in water and organic solvents (e.g., ethanol) makes it suitable for peptide synthesis and biochemical assays. The density (1.235 g/cm³) and refractive index (74° in EtOH) are critical for characterizing purity via techniques like polarimetry or HPLC. Storage at −20°C is recommended to prevent degradation .

Q. What synthetic methods are used to prepare this compound, and what are their limitations?

The compound is synthesized by reacting L-phenylalanine with formyl chloride in anhydrous solvents (e.g., dichloromethane or diethyl ether) under basic conditions. This method yields moderate purity (~95%) but requires careful control of reaction stoichiometry and temperature to avoid side products like over-formylated derivatives. Post-synthesis purification via recrystallization or chromatography is often necessary .

Q. How is this compound utilized in peptide synthesis?

It serves as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The formyl group protects the α-amino group during coupling reactions, enabling selective deprotection under mild acidic conditions. This is critical for synthesizing bioactive peptides, such as chemotactic ligands (e.g., fMLP) or enzyme substrates .

Q. What safety protocols are essential when handling this compound?

Key safety measures include:

- Avoiding inhalation or skin contact (use gloves, goggles, and fume hoods).

- Storing in sealed containers away from oxidizers and moisture.

- Immediate rinsing with water in case of exposure. The compound has a WGK Germany rating of 3 (highly water-polluting) and requires disposal as hazardous waste .

Advanced Research Questions

Q. What conformational insights exist for this compound, and how do they affect receptor interactions?

Ab initio studies (RHF/3-21G and DFT/B3LYP levels) identified 19 conformers, including γ-turns (γL, γD) and β-sheet structures. The χ₁ side-chain rotamers (g⁺, a, g⁻) influence interactions with formyl peptide receptors (FPRs). For example, γL conformers exhibit higher affinity for FPR1 due to optimal positioning of the aromatic phenyl group .

Q. How does this compound modulate cellular signaling pathways via FPR1?

Binding to FPR1 activates phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, triggering calcium flux and chemotaxis in immune cells. In mesenchymal stem cells, this interaction promotes osteoblast differentiation via Ca²⁺-calmodulin-dependent kinase II and ERK/CREB signaling, suppressing adipogenesis .